molecular formula C31H28F2N2O3 B303800 N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Katalognummer B303800
Molekulargewicht: 514.6 g/mol
InChI-Schlüssel: XXZJPXQUABGBNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of pain and inflammation. It was first synthesized in 1969 and was approved by the US Food and Drug Administration (FDA) in 1978.

Wirkmechanismus

N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in pain and inflammation. N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2.
Biochemical and physiological effects:
N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to reduce pain and inflammation in a variety of conditions, including osteoarthritis, rheumatoid arthritis, and menstrual cramps. It has also been shown to reduce fever and to have a mild anticoagulant effect.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It has a well-established safety profile and has been used clinically for several decades. However, it is important to note that N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has limitations in terms of its selectivity for COX inhibition and its potential for adverse effects, such as gastrointestinal bleeding.

Zukünftige Richtungen

There are several potential future directions for research on N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can reduce the levels of amyloid beta, a protein that is associated with Alzheimer's disease. Another area of interest is the development of more selective COX inhibitors that have fewer adverse effects. Finally, there is interest in developing new formulations of N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide that have improved bioavailability and pharmacokinetic properties.

Synthesemethoden

The synthesis of N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 2,4-difluorobenzoic acid with 3-phenoxyaniline in the presence of thionyl chloride to form 2,4-difluoro-N-(3-phenoxyphenyl)benzamide. This intermediate is then reacted with 2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.

Wissenschaftliche Forschungsanwendungen

N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and certain types of cancer.

Eigenschaften

Produktname

N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molekularformel

C31H28F2N2O3

Molekulargewicht

514.6 g/mol

IUPAC-Name

N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-phenoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C31H28F2N2O3/c1-18-27(30(37)35-24-13-12-20(32)15-23(24)33)28(29-25(34-18)16-31(2,3)17-26(29)36)19-8-7-11-22(14-19)38-21-9-5-4-6-10-21/h4-15,28,34H,16-17H2,1-3H3,(H,35,37)

InChI-Schlüssel

XXZJPXQUABGBNX-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5)F)F

Kanonische SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.